Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives like methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate involves complex chemical processes. For instance, Bélot and Jacquinet (2000) describe the synthesis of a chondroitin 6-sulfate trisaccharide derivative, highlighting challenges in glycosylation reactions and the use of phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-trichloroacetamido-beta-D-galactopyranoside for achieving high yield and stereoselectivity (Bélot & Jacquinet, 2000). Additionally, Keglević, Pravdic, and Tomašić (1968) explored the synthesis of 1-O-acyl-D-glucopyranuronic acids via benzyl 1-O-acyl-2,3,4-tri-O-benzyl-D-glucopyranuronates (Keglević, Pravdic, & Tomašić, 1968).

Molecular Structure Analysis

The molecular structure of such compounds often requires detailed analysis, such as nuclear magnetic resonance (NMR) and X-ray crystallography. For instance, Turney et al. (2019) investigated the crystal structures of related compounds to evaluate the effects of O-benzoylation on bond lengths, angles, and torsion angles (Turney et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate is evident in its interactions with various reagents. Araya and Akita (2008) examined its use as a quaternary glucuronyl reagent for tertiary amines, demonstrating selective reactivity depending on the amine type (Araya & Akita, 2008).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Studies such as those by Elvebak, Smith, and Gray (2000) provide insights into these aspects through the synthesis and characterization of isomers (Elvebak, Smith, & Gray, 2000).

Applications De Recherche Scientifique

N-Quaternary Glucuronides Synthesis : A study by Araya and Akita (2008) highlighted the effectiveness of a novel quaternary glucuronyl reagent, methyl 2,3,4-tri-O-benzoyl-1-methane-sulfonyl-α-D-glucopyranuronate, in forming N-quaternary glucuronides from aromatic tertiary amines (Araya & Akita, 2008).

Glycosylation Reactions : Pews-Davtyan et al. (2003) compared various glucuronate glycosyl donors, including Methyl 3,4-di-O-benzyl-[(S)1,2O(1cyanoethylidene)]d-glucopyranuronate, showing its utility in glycosylation reactions (Pews-Davtyan et al., 2003).

Glucuronic Acid Donors and Acceptors : Krog-Jensen and Oscarson (1998) demonstrated that methyl (ethyl 1-thio-β-d-glucopyranosid)uronates, a class including methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate, can be efficiently synthesized and used as glucuronic acid donors and acceptors, offering high yields and low regioselectivity (Krog-Jensen & Oscarson, 1998).

Stereocontrolled Synthesis : Bélot and Jacquinet (2000) used phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-trichloroacetamido-beta-D-galactopyranoside in glycosylation reactions, enhancing stereoselectivity, a process similar to what can be achieved with methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate (Bélot & Jacquinet, 2000).

Preparation of Glucuronic Acid Derivatives : Zissis and Fletcher (1970) synthesized benzyl 2,3,4-tri-O-benzyl-β-d-glucopyranosiduronic acid, demonstrating a method that could be applied to methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate (Zissis & Fletcher, 1970).

Synthesis of Derivatives of Pentopyranic Acid : Kulinkovich and Timoshchuk (1983) synthesized derivatives such as N4-Benzoylcytosine 1-(methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosiduronate), illustrating potential applications for methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate (Kulinkovich & Timoshchuk, 1983).

Suzuki-Miyaura Coupling Catalysts : Yang et al. (2010) discussed the use of glucopyranoside-incorporated silver(I) bis(carbene) complexes with palladium(II) bis(carbene) complexes as water-soluble Suzuki-Miyaura coupling catalysts, relevant to methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate's potential applications (Yang et al., 2010).

Propriétés

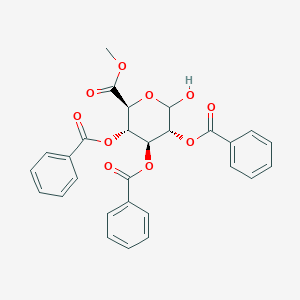

IUPAC Name |

methyl (2S,3S,4S,5R)-3,4,5-tribenzoyloxy-6-hydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O10/c1-34-27(32)22-20(35-24(29)17-11-5-2-6-12-17)21(36-25(30)18-13-7-3-8-14-18)23(28(33)38-22)37-26(31)19-15-9-4-10-16-19/h2-16,20-23,28,33H,1H3/t20-,21-,22-,23+,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJKDUIQLRJYBH-LYKLCEDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437371 | |

| Record name | Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate | |

CAS RN |

50767-71-0 | |

| Record name | Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)

![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)

![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)